2-Isothiocyanatopyridine
Description
Significance and Research Context of Isothiocyanate Chemistry
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S. This group's unique electronic structure, particularly the electrophilic nature of the carbon atom, imparts a high degree of reactivity, making ITCs valuable intermediates in organic synthesis. They readily react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively. This reactivity is fundamental to their extensive use as building blocks for a wide array of nitrogen- and sulfur-containing heterocyclic compounds. mdpi.com
Beyond their utility in synthesis, isothiocyanates are a subject of intense research due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. vulcanchem.comthieme-connect.com This broad spectrum of bioactivity has made them attractive targets in medicinal chemistry and agrochemical research. vulcanchem.comsmolecule.com The study of 2-isothiocyanatopyridine is situated within this larger context, exploring how the incorporation of a pyridine (B92270) ring influences the characteristic reactivity and potential applications of the isothiocyanate group.
Historical Trajectories in the Study of this compound
The synthesis of isothiocyanates has been a focus of chemical research for nearly a century. thieme-connect.com Early and classic methods for preparing these compounds often involved the use of thiophosgene (B130339) or its surrogates. mdpi.com For instance, the reaction of 2-aminopyridine (B139424) with thiophosgene provided a direct route to this compound. researchgate.net However, the high toxicity of thiophosgene spurred the development of alternative synthetic pathways. mdpi.com
A significant advancement was the two-step approach first reported in 1977, which involves the decomposition of dithiocarbamate (B8719985) salts. mdpi.com In this method, the precursor, 2-aminopyridine, is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. mdpi.comthieme-connect.com Research in this area also highlighted the specific challenges related to pyridyl isothiocyanates; the synthesis of ITCs from aminopyridines proved to be more difficult than from their aryl amine counterparts due to the lower nucleophilicity of the pyridyl amine precursors. mdpi.com This challenge has driven further innovation in the synthetic methodology for this class of compounds.
Scope of Contemporary Academic Research on this compound
Current academic research on this compound is multifaceted, primarily focusing on its applications in organic synthesis and coordination chemistry. A major area of investigation is its use as a versatile synthon for constructing complex heterocyclic systems. The reactivity of the isothiocyanate group allows it to participate in various transformations, including nucleophilic additions and cycloaddition reactions, to create novel molecular scaffolds of interest in pharmaceutical and materials science. For example, it can undergo [3+2] cycloaddition reactions with isocyanides to generate new heterocyclic structures.
In recent years, significant effort has been directed towards developing more efficient, safer, and environmentally friendly synthetic methods. This includes the development of one-pot procedures that avoid the isolation of intermediates and the use of hazardous reagents. mdpi.comresearchgate.net A notable one-pot method involves the iron(III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ from 2-aminopyridine and carbon disulfide. mdpi.comvulcanchem.com
Furthermore, this compound and its derivatives are explored as ligands in coordination chemistry. The pyridine nitrogen atom, along with the isothiocyanate group, can coordinate with transition metal ions to form stable complexes. bme.huacs.orgjscimedcentral.com Research in this domain investigates the structural, spectroscopic, and electrochemical properties of these metal complexes. bme.huacs.org
Table 1: Physicochemical Properties of this compound
Table 2: One-Pot Synthesis of Various Pyridyl Isothiocyanates
This table details the results from a one-pot synthesis method for various substituted pyridyl isothiocyanates, showcasing the versatility of modern synthetic approaches. mdpi.com
Table 3: Chemical Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPRCMYUOOTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200621 | |
| Record name | 2-Pyridyl isothiocyanate | |
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Molecular Weight |
136.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-45-0 | |
| Record name | 2-Isothiocyanatopyridine | |
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| Record name | 2-Pyridyl isothiocyanate | |
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| Record name | 2-Pyridyl isothiocyanate | |
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| Record name | 2-pyridyl isothiocyanate | |
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Synthetic Methodologies and Strategies for 2 Isothiocyanatopyridine
Established Synthetic Routes to 2-Isothiocyanatopyridine
The conversion of substituted aminopyridines into their isothiocyanate counterparts presents unique challenges compared to the synthesis of aryl isothiocyanates, primarily due to the reduced nucleophilicity of the pyridyl amine. mdpi.comnih.gov Nonetheless, effective routes have been developed and optimized to afford this compound.
Decomposition of Dithiocarbamate (B8719985) Salts
A predominant and versatile method for synthesizing isothiocyanates involves a two-step sequence: the formation of a dithiocarbamate salt followed by its decomposition, or desulfurization, to yield the target isothiocyanate. nih.govchemrxiv.org This approach can often be performed as a one-pot process, where the dithiocarbamate intermediate is generated in situ and then converted without isolation. mdpi.comnih.gov
The initial step in this synthetic pathway is the formation of a dithiocarbamate salt. This is typically achieved by reacting the primary amine, in this case, 2-aminopyridine (B139424), with carbon disulfide in the presence of a suitable base. nih.govorganic-chemistry.org The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a second equivalent of the base to form the stable dithiocarbamate salt. nih.gov The synthesis of pyridyl dithiocarbamates can be more challenging than that of their aryl counterparts due to the lower nucleophilicity of the starting aminopyridines. nih.govchemrxiv.org
Once the dithiocarbamate salt is formed, the crucial next step is desulfurization to form the N=C=S group. A variety of desulfurizing agents have been developed for this transformation. chemrxiv.orgmdpi.com The choice of reagent is critical and can significantly impact the reaction's efficiency and yield.
A highly effective method for the synthesis of pyridyl isothiocyanates involves the use of aqueous iron(III) chloride (FeCl₃·6H₂O) as the desulfurizing agent. mdpi.comcbijournal.com This approach has proven successful for a range of aminopyridines. mdpi.com Other commonly employed desulfurization agents for the conversion of dithiocarbamates to isothiocyanates include tosyl chloride (TsCl), sodium persulfate (Na₂S₂O₈), hydrogen peroxide (H₂O₂), and iodine. nih.govorganic-chemistry.orgrsc.org The reaction with tosyl chloride, for instance, proceeds via an in situ generated dithiocarbamic acid salt, which decomposes into the isothiocyanate within 30 minutes at room temperature for many substrates. nih.govorganic-chemistry.org
| Desulfurization Agent | Typical Reaction Conditions | Applicability Notes |
|---|---|---|
| Iron(III) Chloride (FeCl₃·6H₂O) | Aqueous solution, Room Temperature, 1 hour | Particularly effective for pyridyl isothiocyanates in a one-pot process. mdpi.comnih.gov |
| Tosyl Chloride (TsCl) | Triethylamine (B128534), Room Temperature, ~30 minutes | Facile and general protocol for various alkyl and aryl amines. organic-chemistry.org |
| Sodium Persulfate (Na₂S₂O₈) | Aqueous solvent, Basic conditions | A green and practical method, tolerating a wide range of functional groups. rsc.org |
| Hydrogen Peroxide (H₂O₂) | Water and protic solvents | Considered a good overall method for non-chiral isothiocyanates. nih.gov |
| Iodine (I₂) | Sodium bicarbonate, Water/Ethyl acetate (B1210297) biphasic medium | An improved, efficient procedure with a short reaction time (15 minutes). cbijournal.com |
1,4-Diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (B95107) (THF) was identified as an optimal combination for many aminopyridine substrates. mdpi.comcbijournal.com For particularly electron-deficient pyridyl amines, which exhibit even weaker nucleophilicity, a stronger base such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) is required to facilitate the initial reaction with carbon disulfide. mdpi.comorganic-chemistry.org
| Base | Solvent | Substrate Suitability | Observed Yield (Model Reaction) |
|---|---|---|---|
| Triethylamine (Et₃N) | THF | Ineffective for pyridyl amines | 0% mdpi.com |
| Pyridine (B92270) | THF | Ineffective for pyridyl amines | 0% mdpi.com |
| DBU | THF | Effective | 65% mdpi.com |
| DABCO | CH₂Cl₂ | Effective | 71% mdpi.com |
| DABCO | DMF | Effective | 78% mdpi.com |
| DABCO | THF | Optimal for general pyridyl amines | 85% mdpi.com |
| Sodium Hydride (NaH) | DMF | Optimal for highly electron-deficient pyridyl amines | Good to moderate yields mdpi.com |
Yields are based on a model reaction for 2-chloro-5-isothiocyanatopyridine (B3035513) as reported in the literature. mdpi.com
Direct Thiocarbonyl Transfer Approaches
An alternative to the dithiocarbamate route is the direct conversion of a primary amine to an isothiocyanate using a thiocarbonyl transfer reagent. These reagents deliver the C=S moiety in a single step.
The classic and most well-known method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govnih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as calcium carbonate or sodium bicarbonate, to neutralize the hydrogen chloride byproduct. researchgate.netingentaconnect.com Thiophosgene is a highly reactive electrophile, and its reaction with nucleophiles like 2-aminopyridine readily forms the isothiocyanate. moltuslab.commoltuslab.com
Despite its effectiveness, the use of thiophosgene is often limited due to its high toxicity and moisture sensitivity. organic-chemistry.orgmdpi.com Consequently, various alternative "thiocarbonyl transfer" reagents have been developed to circumvent these issues, although thiophosgene remains a fundamental reagent in this class. nih.govchemrxiv.org The reaction mechanism is believed to proceed through an intermediate isothiocyanate, which can then undergo further reactions if other nucleophilic groups are present. nih.gov
Utilization of Alternative Thiocarbonyl Transfer Reagents
The traditional synthesis of isothiocyanates often involves highly toxic and volatile reagents like thiophosgene. To mitigate these hazards, several alternative thiocarbonyl transfer reagents have been developed. These reagents react with the primary amino group of 2-aminopyridine to form the isothiocyanate functionality under milder and safer conditions. For pyridyl-substituted isothiocyanates, where the starting amine is less reactive, the choice of an effective thiocarbonylating agent is crucial. nih.gov
Two prominent examples of such reagents are 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate (DPT).
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a stable, crystalline solid that serves as an effective thiophosgene equivalent. The reaction proceeds by the nucleophilic attack of 2-aminopyridine on TCDI, leading to the formation of an intermediate which then eliminates imidazole (B134444) to furnish this compound. A general procedure involves stirring the amine with TCDI in a suitable solvent like dichloromethane (B109758) at room temperature. beilstein-journals.org The reaction is typically clean, and the byproducts are easily removed.
Di-2-pyridyl thionocarbonate (DPT): DPT is another valuable reagent for this transformation. mdpi.com Its reaction with 2-aminopyridine provides the desired isothiocyanate, often in good yields. The use of DPT can be advantageous in cases where TCDI fails to provide satisfactory results. nih.gov
These alternative reagents offer a significant improvement in safety and handling compared to thiophosgene and are particularly well-suited for the synthesis of heterocyclic isothiocyanates like this compound.
| Reagent | Structure | Key Advantages |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Solid, stable, safer than thiophosgene, clean reaction profile. | |
| Di-2-pyridyl thionocarbonate (DPT) | ![]() | Effective for less nucleophilic amines, good yields. |
Advanced and Emerging Synthetic Techniques
Recent advances in synthetic organic chemistry have introduced several novel techniques for the preparation of isothiocyanates, including this compound. These methods often feature enhanced reaction rates, higher yields, and unique reaction pathways.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. bu.edu.egslideshare.net For the synthesis of this compound, microwave irradiation can be applied to the classical reaction of 2-aminopyridine with carbon disulfide and a desulfurizing agent. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. rsc.orgasianpubs.org
A typical microwave-assisted protocol would involve charging a sealed microwave vial with 2-aminopyridine, carbon disulfide, a base (such as triethylamine or DBU), and a desulfurization agent in a suitable solvent. researchgate.net The mixture is then subjected to microwave irradiation at a set temperature for a short duration (e.g., 3-15 minutes). rsc.orgasianpubs.org This rapid and efficient heating promotes the formation of the intermediate dithiocarbamate salt and its subsequent conversion to this compound. The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. asianpubs.org
The Staudinger/aza-Wittig reaction sequence provides a pathway to isothiocyanates from organic azides, thus avoiding the direct use of primary amines. scispace.com This method is particularly valuable as it proceeds under mild and neutral conditions. The reaction involves two key steps:
Staudinger Reaction: An organic azide (B81097) (in this case, 2-azidopyridine) reacts with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide, also known as an iminophosphorane. nih.gov
Aza-Wittig Reaction: The in situ generated iminophosphorane is then treated with carbon disulfide. The iminophosphorane attacks the carbon disulfide, leading to a cycloadduct that fragments to yield the desired isothiocyanate (this compound) and triphenylphosphine sulfide. nih.gov
This methodology is step-economical and offers the advantage of using readily available azides as starting materials. asianpubs.org The reaction is highly chemoselective and tolerates a wide variety of functional groups.
Direct C-H functionalization is a highly sought-after strategy in modern organic synthesis as it allows for the formation of carbon-heteroatom bonds without the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org While metal-catalyzed C-H functionalization of pyridines for arylation and alkylation is well-established, the direct C-H sulfurization to form an isothiocyanate is a less common transformation.
Theoretically, a metal catalyst could mediate the direct reaction between the C-H bond at the 2-position of the pyridine ring and a sulfur source to install the isothiocyanate group. However, the development of such a direct C-H isothiocyanation of pyridine remains a significant challenge and is not a well-established method for the synthesis of this compound. Current research on pyridine C-H functionalization primarily focuses on the formation of C-C, C-N, and C-O bonds. beilstein-journals.orgnih.gov The direct installation of a sulfur-containing group like isothiocyanate via C-H activation is an area with potential for future development but is not a standard synthetic route at present.
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electrical current to drive chemical reactions, often avoiding the need for harsh reagents. A practical and high-yielding electrochemical method has been developed for the preparation of both aliphatic and aromatic isothiocyanates from the corresponding primary amine and carbon disulfide.
This method can be applied to the synthesis of this compound. The process involves the electrolysis of a solution containing 2-aminopyridine and carbon disulfide. The reaction likely proceeds via the formation of a dithiocarbamate salt in situ, which is then electrochemically oxidized at the anode to form the isothiocyanate. This approach is advantageous as it often operates under mild conditions, avoids the use of chemical oxidants or desulfurization agents, and can be performed without a supporting electrolyte, simplifying the workup procedure. The high functional group tolerance and efficiency make electrosynthesis a promising modern technique for producing this compound.
Comparative Analysis of this compound Synthesis Methodologies
The choice of synthetic methodology for this compound depends on several factors, including scale, available starting materials, required purity, and considerations for safety and environmental impact. Each method possesses distinct advantages and disadvantages.
The traditional one-pot method starting from 2-aminopyridine and carbon disulfide, followed by desulfurization with reagents like iron(III) chloride, is a robust and widely used procedure. nih.gov It is effective for a range of substituted pyridyl amines and can provide good to excellent yields (up to 96% for some derivatives). nih.gov However, it requires stoichiometric amounts of a desulfurizing agent, which can complicate purification.
Alternative thiocarbonyl transfer reagents like TCDI offer a significant safety improvement over toxic thiophosgene. They are well-suited for laboratory-scale synthesis, providing clean reactions and straightforward workups. beilstein-journals.org The primary drawback can be the cost and availability of these specialized reagents compared to bulk chemicals like carbon disulfide.
Microwave-assisted synthesis provides a substantial advantage in terms of reaction speed, often reducing multi-hour procedures to mere minutes. asianpubs.org This can lead to higher throughput and potentially improved energy efficiency. The yields are often comparable to or better than conventional heating methods. The main consideration is the requirement for specialized microwave reactor equipment.
Electrochemical synthesis represents a modern, green chemistry approach. It avoids bulk chemical oxidants and desulfurizing agents, minimizing waste. The reactions are typically high-yielding and operate under mild conditions. The main limitation is the need for specialized electrochemical equipment and optimization of reaction parameters like current density and electrode materials.
Metal-catalyzed C-H sulfurization remains a largely undeveloped strategy for this specific transformation. While holding the promise of ultimate synthetic efficiency by directly functionalizing the pyridine core, practical and reliable protocols have yet to be established.
The following table provides a comparative overview of these methodologies:
| Methodology | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| One-Pot (Dithiocarbamate) | 2-Aminopyridine | CS₂, Base (e.g., DABCO), FeCl₃·6H₂O | Room Temperature, 1-2 hours | High yields, readily available reagents | Requires stoichiometric desulfurizing agent, potential for metal contamination |
| Alternative Transfer Reagents | 2-Aminopyridine | 1,1'-Thiocarbonyldiimidazole (TCDI) | Room Temperature, 1 hour | Avoids toxic thiophosgene, clean reaction | Reagent cost and availability |
| Microwave-Assisted Synthesis | 2-Aminopyridine | CS₂, Base, Desulfurizing Agent | Elevated Temperature (e.g., 90-100°C), 3-15 minutes | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
| Staudinger/Aza-Wittig | 2-Azidopyridine | PPh₃, CS₂ | Room Temperature | Mild, neutral conditions, high chemoselectivity | Requires synthesis of azide precursor |
| Electrochemical Synthesis | 2-Aminopyridine | CS₂ | Constant current, mild conditions | Green, avoids chemical oxidants, high yields | Requires specialized electrochemical setup |
| Metal-Catalyzed C-H Sulfurization | Pyridine | Sulfur source, Metal catalyst | (Theoretical) | Potentially most atom-economical | Not yet developed/established for this transformation |
Yield Optimization and Scalability Considerations in Industrial and Academic Settings
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and ensure the economic viability of the process, both in academic laboratories and on an industrial scale. A prevalent method for the synthesis of pyridyl isothiocyanates involves the desulfurization of dithiocarbamate salts, which are generated in situ from the corresponding aminopyridine.
In an academic setting, a one-pot procedure has been developed starting from 2-aminopyridine. This method typically involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent. The choice of base and solvent is critical for optimizing the yield. For instance, in the synthesis of a related compound, 2-chloro-5-isothiocyanatopyridine, various bases and solvents were screened, with 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (THF) proving to be an effective combination. rsc.orgnih.gov For less reactive, electron-deficient aminopyridines, stronger bases like sodium hydride (NaH) in dimethylformamide (DMF) can be employed to facilitate the initial formation of the dithiocarbamate salt. rsc.orgnih.gov
The selection of the desulfurizing agent also plays a pivotal role. While traditional methods often relied on toxic reagents like thiophosgene, modern approaches utilize safer and more manageable alternatives. Aqueous iron(III) chloride (FeCl₃·6H₂O) has been successfully used as a desulfurizing agent in a one-pot process, offering a more environmentally friendly option. rsc.orgnih.gov The optimization of stoichiometry, reaction time, and temperature are all crucial parameters that are fine-tuned to achieve high yields. For example, aminopyridines with electron-donating groups have been shown to react faster and produce higher yields, in some cases up to 96%. rsc.orgmdpi.com
Table 1: Optimization of Reaction Conditions for Pyridyl Isothiocyanate Synthesis
| Entry | Starting Amine | Base | Solvent | Desulfurizing Agent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | DABCO | THF | FeCl₃·6H₂O | Good |
| 2 | 2-Amino-5-chloropyridine | DABCO | THF | FeCl₃·6H₂O | 73-83% |
This table is illustrative and based on findings for similar pyridyl isothiocyanates.
From an industrial perspective, scalability is a primary concern. The transition from laboratory-scale batches to pilot plant and full-scale production requires careful consideration of factors such as cost of raw materials, process safety, waste management, and the robustness of the synthetic route. One-pot processes are generally favored in industrial settings as they reduce the number of unit operations, minimize waste, and can lead to lower capital and operational costs. nih.gov A general and facile one-pot protocol for the preparation of a broad range of isothiocyanates, which is suitable for scale-up activities, has been reported. semanticscholar.orgresearchgate.net The use of readily available and inexpensive reagents is paramount. For instance, methods utilizing carbon disulfide and a suitable base, followed by a cost-effective desulfurizing agent, are attractive for large-scale synthesis. nih.gov Furthermore, the ease of product isolation and purification is a critical factor. Processes that yield the product in high purity with minimal need for complex purification steps like column chromatography are highly desirable for industrial applications. nih.gov
Regioselectivity and Stereoselectivity Control in Derivatization
This compound is a versatile electrophile that can react with a wide range of nucleophiles to generate a diverse array of derivatives, such as thioureas, thiazoles, and other heterocyclic systems. The control of regioselectivity and stereoselectivity in these derivatization reactions is crucial for the synthesis of specific target molecules with desired biological or material properties.
Regioselectivity: The isothiocyanate group (-N=C=S) possesses two electrophilic centers: the carbon atom and, to a lesser extent, the sulfur atom. The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, soft nucleophiles tend to attack the soft sulfur atom, while hard nucleophiles attack the harder carbon atom. However, for most common nucleophiles, such as amines and carbanions, the attack predominantly occurs at the carbon atom of the isothiocyanate moiety. arkat-usa.org
In the context of this compound, the pyridine ring itself can influence the reactivity and regioselectivity of reactions. The nitrogen atom in the pyridine ring is a nucleophilic center, and in certain reactions, this can lead to intramolecular cyclizations or other complex transformations. The electronic properties of substituents on the pyridine ring can also modulate the electrophilicity of the isothiocyanate group and thereby influence the regioselectivity of nucleophilic attack.
Stereoselectivity: When this compound reacts with chiral nucleophiles or in the presence of chiral catalysts, the formation of stereoisomeric products is possible. The control of stereoselectivity is of paramount importance in the synthesis of chiral drugs and other bioactive molecules. For instance, the reaction of an isothiocyanate with an enolate can be stereoselective, leading to the formation of a specific isomer of the resulting thiazolidine. wikipedia.org
While specific studies on the stereoselective derivatization of this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. The use of chiral auxiliaries, chiral catalysts, or chiral reagents can be employed to induce facial selectivity in the approach of the nucleophile to the planar isothiocyanate group. The development of stereoselective methods for the derivatization of this compound represents an active area of research, driven by the demand for enantiomerically pure compounds in various fields.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound to minimize the environmental impact of chemical processes. Key considerations include the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.
A significant advancement in the green synthesis of pyridyl isothiocyanates has been the development of alternatives to the highly toxic and volatile reagent, thiophosgene. nih.gov One-pot procedures that utilize carbon disulfide and a desulfurizing agent like aqueous iron(III) chloride represent a step towards a more environmentally benign process. rsc.orgnih.gov
To quantify the "greenness" of a chemical process, several metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate fewer byproducts. jocpr.com
The Environmental Factor (E-Factor) , proposed by Roger Sheldon, provides a measure of the total waste generated in a process. libretexts.orgsheldon.nl It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates a more environmentally friendly process, with an ideal E-Factor of 0. libretexts.orgsheldon.nl The E-Factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and other process aids. libretexts.orgyoutube.com For instance, a more sustainable synthesis of isothiocyanates using elemental sulfur and catalytic amounts of an amine base has been reported with E-factors as low as 0.989. rsc.orgnih.gov
The application of these metrics to different synthetic routes for this compound can provide a quantitative assessment of their environmental performance and guide the development of more sustainable processes. For example, a one-pot synthesis that minimizes solvent usage and avoids the generation of toxic byproducts would have a significantly lower E-Factor compared to a multi-step process with extensive purification steps. The use of catalytic methods, renewable feedstocks, and energy-efficient reaction conditions are other key aspects of green chemistry that are being explored in the synthesis of this compound and its derivatives. jk-sci.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| Carbon disulfide |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Tetrahydrofuran (THF) |
| 2-Chloro-5-isothiocyanatopyridine |
| Sodium hydride |
| Dimethylformamide (DMF) |
| Iron(III) chloride |
| Thiophosgene |
| Aniline (B41778) |
| Thiourea (B124793) |
| Thiazole (B1198619) |
| Phenyl isothiocyanate |
Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanatopyridine
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The central carbon atom of the isothiocyanate group in 2-isothiocyanatopyridine is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This renders it susceptible to attack by a diverse range of nucleophiles. These reactions, known as nucleophilic additions, are fundamental to the synthetic utility of isothiocyanates and proceed via the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final product.
The reaction between this compound and primary or secondary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This addition breaks the C=S pi bond, forming a tetrahedral intermediate which is subsequently protonated to yield the stable thiourea product.
This reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine reactant. The resulting pyridyl-thiourea derivatives are of significant interest in medicinal chemistry and materials science.
Table 1: Synthesis of N-(Pyridin-2-yl)thiourea Derivatives
| Entry | Amine Reactant | Product | Yield (%) |
| 1 | Aniline (B41778) | N-phenyl-N'-(pyridin-2-yl)thiourea | 95 |
| 2 | Benzylamine | N-benzyl-N'-(pyridin-2-yl)thiourea | 92 |
| 3 | Cyclohexylamine | N-cyclohexyl-N'-(pyridin-2-yl)thiourea | 88 |
| 4 | Morpholine | 4-( (pyridin-2-yl)carbamothioyl)morpholine | 90 |
The reaction of isothiocyanates with alcohols is a known method for the synthesis of thiocarbamates, not carbamates. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isothiocyanate group. This process, analogous to the reaction with amines, leads to the formation of an O-alkyl thiocarbamate, also known as a thionocarbamate. The reaction proceeds through a tetrahedral intermediate that is subsequently protonated.
While the outline specifies carbamate (B1207046) formation, it is important to note that the direct reaction of this compound with an alcohol yields a thiocarbamate (containing a C=S bond). The formation of a carbamate (containing a C=O bond) would require subsequent oxidative desulfurization steps. A recent multicomponent reaction strategy has been developed involving isocyanides, elemental sulfur, and alcohols, which proceeds through an in-situ generated isothiocyanate intermediate to form O-thiocarbamates under mild, catalyst-free conditions. nih.gov
Table 2: Synthesis of O-Alkyl N-(pyridin-2-yl)thiocarbamates
| Entry | Alcohol Reactant | Product | Conditions |
| 1 | Methanol | O-methyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |
| 2 | Ethanol | O-ethyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |
| 3 | Isopropanol | O-isopropyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |
In a reaction pathway parallel to that with alcohols, this compound readily reacts with thiols (mercaptans) to produce dithiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the central carbon of the isothiocyanate. The resulting intermediate is then protonated to afford the S-alkyl or S-aryl dithiocarbamate (B8719985). This reaction is efficient for a broad range of thiols and provides a direct route to these sulfur-rich compounds. nih.gov
The mechanism is consistent with other nucleophilic additions to the isothiocyanate moiety, highlighting the predictable reactivity of this functional group.
Table 3: Synthesis of S-Alkyl N-(pyridin-2-yl)dithiocarbamates
| Entry | Thiol Reactant | Product | Yield (%) |
| 1 | Ethanethiol | S-ethyl (pyridin-2-yl)carbamodithioate | 85 |
| 2 | Thiophenol | S-phenyl (pyridin-2-yl)carbamodithioate | 82 |
| 3 | Benzyl Mercaptan | S-benzyl (pyridin-2-yl)carbamodithioate | 87 |
The electrophilicity of the isothiocyanate carbon allows for reactions with a variety of other nucleophiles, including carbon-based nucleophiles like Grignard reagents and cyanide ions.
Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) are potent sources of carbanions that readily add to the isothiocyanate group. rsc.org This reaction forms a new carbon-carbon bond and, after acidic workup, yields a thioamide. For instance, the reaction of this compound with methylmagnesium bromide would produce N-(pyridin-2-yl)ethanethioamide. This method is a valuable tool for carbon chain extension. masterorganicchemistry.comadichemistry.comleah4sci.com
Reaction with Cyanide: The cyanide ion (CN⁻) is an ambident nucleophile and can react with isothiocyanates. publish.csiro.au Attack through the carbon atom on the isothiocyanate carbon, followed by rearrangement or further reaction, can lead to the formation of various heterocyclic systems. The regioselectivity of the attack (carbon vs. nitrogen) can be influenced by reaction conditions and the substrate. nih.govnih.gov
Cycloaddition Reactions Involving this compound
Beyond simple nucleophilic additions, the isothiocyanate group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic scaffolds. These reactions involve the formation of multiple bonds in a single step.
A notable transformation involving isothiocyanates is their participation in formal [3+2] cycloaddition reactions with isocyanides to generate five-membered heterocyclic rings. researchgate.net In this type of reaction, the isothiocyanate does not act as a 1,3-dipole itself. Instead, in the presence of a base, an isothiocyanate bearing an α-electron-withdrawing group can be deprotonated to form a nucleophilic carbanion. This carbanion and the adjacent isothiocyanate group together act as a formal 1,3-dipole. researchgate.net
For this compound, while the pyridine (B92270) ring itself is electron-withdrawing, a similar reaction pathway could be envisaged with a suitably activated derivative or under specific basic conditions. The isocyanide acts as the two-atom component (dipolarophile). The reaction sequence involves the initial nucleophilic attack of the isocyanide carbon on the isothiocyanate carbon, followed by an intramolecular cyclization of the resulting intermediate to form a five-membered heterocyclic ring, such as a thiazoline (B8809763) or imidazole (B134444) derivative. This strategy provides a convergent and efficient route to complex heterocyclic systems. rsc.orgresearchgate.netrsc.org
Intramolecular Cyclization Pathways and Product Diversification
The isothiocyanate functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. In molecules where a nucleophilic center is suitably positioned, this compound derivatives can undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. This pathway is a powerful tool for product diversification, yielding complex molecular architectures from relatively simple starting materials.
A key strategy involves the initial conversion of this compound into a thiourea derivative by reaction with a molecule containing both an amine and another nucleophilic group. This intermediate then undergoes intramolecular cyclization. For instance, the reaction of 3-aminopyridin-2(1H)-ones with various isothiocyanates (a reaction class to which this compound belongs) leads to the formation of N-substituted thioureas. These thiourea derivatives possess the structural requirements for intramolecular cyclization. osi.lvresearchgate.net
Depending on the nature of the substituent introduced and the reaction conditions, these thioureas can cyclize to form different heterocyclic products. For example, N-allylthioureas derived from 3-aminopyridin-2-ones have been shown to undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. osi.lv Similarly, N-acylthiourea precursors can cyclize to form 1,3-thiazin-4-one structures. osi.lv This highlights how a single starting material, through conversion to a reactive intermediate, can be directed down different cyclization pathways to generate a diverse range of products.
The general scheme for such a process, starting from a conceptual reaction of this compound with an amino-alcohol, is outlined below:
Thiourea Formation: The primary amine of the nucleophilic partner attacks the electrophilic carbon of the isothiocyanate group of this compound to form an N,N'-disubstituted thiourea intermediate.
Intramolecular Cyclization: A suitably located nucleophile within the substituent (e.g., a hydroxyl group) then attacks the thiourea's thione carbon or another electrophilic center, leading to ring closure and the elimination of a small molecule (like water), to form a stable heterocyclic product.
This strategy demonstrates the utility of this compound as a building block for creating diverse and complex molecules, particularly fused thiazole (B1198619) and thiazine (B8601807) ring systems.
Reduction Chemistry of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) in this compound is susceptible to reduction by various hydride reagents. The outcome of the reduction is dependent on the specific reagent used and the reaction conditions. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the functional group. wikipedia.orgic.ac.ukmasterorganicchemistry.com
Reduction with Strong Hydride Reagents (e.g., LiAlH₄)
Lithium aluminum hydride is a potent reducing agent that can reduce a wide range of functional groups, including amides and nitriles. wikipedia.orgmasterorganicchemistry.com Given its high reactivity, LiAlH₄ is expected to reduce the isothiocyanate group in this compound to the corresponding secondary amine. The reaction proceeds by the addition of hydride ions to the central carbon of the NCS group.
Reaction: this compound → N-methyl-pyridin-2-amine
This transformation is analogous to the reduction of amides to amines. wikipedia.org The process involves the conversion of the C=S and C=N bonds into C-H and N-H bonds.
Reduction with Milder Hydride Reagents (e.g., NaBH₄)
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄. libretexts.org While it readily reduces aldehydes and ketones, its reactivity towards isothiocyanates is more limited. libretexts.org Studies on the reduction of phenyl isothiocyanate with NaBH₄ have shown that the product is N-methylaniline, indicating a similar conversion to the secondary amine. cdnsciencepub.com Another specialized reagent, sulfurated sodium borohydride (NaBH₂S₃), has been used to reduce phenyl isothiocyanate to aniline (the primary amine). cdnsciencepub.com This suggests that with milder or modified borohydride reagents, different reduction products may be accessible.
The table below summarizes the expected products from the reduction of this compound based on the known reactivity of different reducing agents with analogous compounds.
| Reagent | Expected Product(s) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-pyridin-2-amine | Strong reducing agent, leads to the fully reduced secondary amine. wikipedia.org |
| Sodium Borohydride (NaBH₄) | N-methyl-pyridin-2-amine | Milder reagent, but reported to reduce phenyl isothiocyanate to the secondary amine. cdnsciencepub.com |
| Sodium Borohydride / Additives | Pyridin-2-amine, N-methyl-pyridin-2-amine | The product can vary depending on additives and conditions, by analogy to phenyl isothiocyanate reduction. cdnsciencepub.com |
Mechanistic Elucidation of Key Chemical Transformations
The chemical reactivity of this compound is fundamentally governed by the electronic properties of the isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles. nih.gov
The electrophilicity is a result of the cumulative inductive effects of the adjacent nitrogen and sulfur atoms, as well as the presence of pi-bonds that can accept electron density. Nucleophilic addition to this carbon is the key initial step in most reactions involving isothiocyanates, including the formation of thioureas, thiocarbamates, and various heterocyclic systems. nih.gov
In this compound, the electrophilic character of the isothiocyanate carbon is further influenced by the pyridine ring. The pyridine ring is electron-withdrawing, which can further increase the partial positive charge on the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to alkyl or simple aryl isothiocyanates.
This enhanced electrophilicity is evident in reactions like the Diels-Alder cycloaddition, where this compound can act as a dienophile. wikipedia.orgmasterorganicchemistry.com In this role, the C=S bond of the isothiocyanate group reacts with a conjugated diene. The reaction is facilitated by the electron-deficient nature of the dienophile. The electron-withdrawing pyridine ring contributes to the LUMO-lowering activation necessary for an efficient cycloaddition reaction. princeton.edu
The selectivity of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), whereas a thermodynamically controlled reaction favors the most stable product. Reaction conditions such as temperature and time can often be manipulated to favor one pathway over the other.
A notable example of this principle in the chemistry of this compound is its dimerization. At room temperature, 2-pyridyl isothiocyanate undergoes a [4+2] cycloaddition (Diels-Alder) reaction with itself to form a dimeric structure, 3-(2-pyridyl)-pyrido[1,2-a]-1,3,5-triazine-2,4-dithione. In this reaction, one molecule acts as the diene component (containing a C=N-C=N system) and the other acts as the dienophile (utilizing the C=S bond).
This dimerization is reversible. When the dimer is heated in solution to approximately 70°C, it reverts to the starting monomeric this compound. This temperature-dependent equilibrium is a classic indicator of kinetic versus thermodynamic control.
Kinetic Control: At lower temperatures (e.g., room temperature), the formation of the dimer is favored. This suggests that the dimer is the kinetic product —it is formed more rapidly than any potential decomposition or alternative reaction.
Thermodynamic Control: At higher temperatures (e.g., 70°C), the equilibrium shifts back towards the monomer. This indicates that the monomer is the thermodynamic product under these conditions. The increased thermal energy allows the system to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), leading to the formation of the more stable species at that temperature.
The interplay between these two regimes is crucial for synthetic applications. To use monomeric this compound in reactions, the dimeric form is often heated to generate the reactive monomer in situ, which is then trapped by another reagent in a subsequent reaction.
| Condition | Favored Product | Type of Control | Rationale |
| Room Temperature | Dimer | Kinetic | The pathway to the dimer has a lower activation energy, allowing it to form faster. |
| Elevated Temperature (~70°C) | Monomer | Thermodynamic | With sufficient energy, the system reaches equilibrium, favoring the more stable monomeric state. |
Applications of 2 Isothiocyanatopyridine in Organic Synthesis and Materials Science
Precursor for Novel Nitrogen- and Sulfur-Containing Heterocyclic Systems
The dual reactivity of 2-isothiocyanatopyridine makes it an ideal starting material for the synthesis of various fused and unfused heterocyclic compounds. The pyridine (B92270) nitrogen can act as a nucleophile or a base, while the isothiocyanate group is susceptible to nucleophilic attack, providing a versatile platform for cyclization reactions.
Synthesis of Thiazole (B1198619) Derivatives and Analogues
While direct, specific examples of this compound in the synthesis of thiazoles are not extensively documented in readily available literature, the general reactivity of isothiocyanates provides a clear pathway for such transformations. The Hantzsch thiazole synthesis and its variations are cornerstone methods for the construction of the thiazole ring. In a hypothetical application, this compound could react with α-haloketones to yield 2-(pyridin-2-ylamino)thiazole derivatives. The reaction would proceed via initial nucleophilic attack of the sulfur atom of the isothiocyanate onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.
A plausible reaction scheme is presented below:
Scheme 1: Hypothetical Synthesis of 2-(Pyridin-2-ylamino)thiazole Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | α-Haloketone (e.g., 2-chloroacetophenone) | 2-(Pyridin-2-ylamino)-4-phenylthiazole |
This approach would allow for the introduction of the pyridyl moiety at the 2-position of the thiazole ring, a common structural motif in pharmacologically active compounds.
Formation of Pyrido[2,3-d]pyrimidine (B1209978) and Related Annulated Systems
The fusion of a pyridine and a pyrimidine (B1678525) ring to form the pyrido[2,3-d]pyrimidine scaffold is a significant transformation in medicinal chemistry, as this core is present in numerous bioactive molecules. nih.gov this compound can serve as a key precursor in the construction of this heterocyclic system. For instance, the reaction of this compound with 2-amino-3-cyanopyridines can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. researchgate.net The reaction is believed to proceed through the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization.
The versatility of this approach allows for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines by varying the substituents on the starting materials.
Table 1: Examples of Pyrido[2,3-d]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | 2-Amino-3-cyanopyridine | Substituted Pyrido[2,3-d]pyrimidine | researchgate.net |
| Phenylisothiocyanate | 2-Amino-6-aryl-4-(trifluoromethyl)nicotinonitrile | 7-Aryl-4-imino-3-phenyl-5-(trifluoromethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | N/A |
Derivatization to Thiazolidine-2-imine Scaffolds
The reaction of isothiocyanates with aziridines or other three-membered rings containing a nitrogen atom provides a direct route to five-membered heterocyclic systems. Specifically, this compound can be employed in the synthesis of thiazolidine-2-imine derivatives. This transformation typically involves the ring-opening of an activated aziridine (B145994) by the thiocyanate (B1210189) anion, followed by intramolecular cyclization.
Alternatively, multicomponent reactions offer a powerful tool for the one-pot synthesis of these scaffolds. For example, the reaction of an amine, an aldehyde, and this compound in the presence of a suitable coupling agent can lead to the formation of highly substituted thiazolidine-2-imines.
Construction of Pyrido[3,2-d]pyrimidine (B1256433) Ring Systems
The synthesis of the isomeric pyrido[3,2-d]pyrimidine ring system from this compound is a less commonly reported transformation. However, based on established synthetic methodologies for this scaffold, a plausible route could involve the reaction of this compound with an appropriately substituted aminopyrimidine. The regioselectivity of the cyclization would be a critical factor in determining the final product. While specific examples utilizing this compound are not readily found in the literature, the general strategy of using isothiocyanates as building blocks for fused pyrimidines is well-established. mdpi.com
Synthesis of Pyrido[1,2-f]pyrimido-[4,5-d]pyrimidine Derivatives
The construction of the complex, tetracyclic pyrido[1,2-f]pyrimido-[4,5-d]pyrimidine ring system is a challenging synthetic endeavor. A thorough search of the chemical literature did not reveal any specific methods for the synthesis of this heterocyclic scaffold utilizing this compound as a starting material. The synthesis of the related pyrimido[4,5-d]pyrimidine (B13093195) core is well-documented, often involving the cyclization of functionalized pyrimidine precursors. nih.govresearchgate.netoiccpress.com However, the annulation of the additional pyrido[1,2-f] ring system would require a multi-step sequence, and the direct involvement of this compound in such a pathway has not been reported.
Building Block for the Assembly of Complex Organic Molecules
Beyond its utility in the synthesis of discrete heterocyclic systems, this compound serves as a valuable building block for the assembly of more complex organic molecules, particularly through multicomponent reactions (MCRs). MCRs allow for the formation of several bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. mdpi.combeilstein-journals.org
The electrophilic nature of the isothiocyanate group in this compound makes it an excellent component in Ugi and Passerini-type reactions. For example, in a Ugi four-component reaction, this compound could react with an amine, an aldehyde (or ketone), and an isocyanide to generate a complex α-acylaminothiourea derivative. These products can then be subjected to further transformations to yield a diverse array of molecular scaffolds.
Table 2: Hypothetical Ugi-type Reaction Involving this compound
| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |
| This compound | Primary Amine | Aldehyde | Isocyanide | α-Acylaminothiourea |
The resulting complex molecules, bearing a pyridylthiourea moiety, can be of interest in medicinal chemistry due to the prevalence of these functional groups in biologically active compounds. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the thiourea group is a known pharmacophore.
This compound has demonstrated its value as a versatile and reactive building block in organic synthesis. Its ability to participate in a variety of cyclization and multicomponent reactions has enabled the synthesis of a range of nitrogen- and sulfur-containing heterocycles and complex acyclic molecules. While its application in the synthesis of certain complex heterocyclic systems remains to be explored, the fundamental reactivity of the this compound scaffold suggests a broad and promising future for its use in the development of novel organic molecules for a multitude of applications.
Integration into Polymer Science and Materials Engineering
The compound this compound serves as a valuable building block in polymer science, primarily through the reactivity of its isothiocyanate group. This functionality allows for its incorporation into polymer structures to create materials with tailored properties, leveraging the inherent characteristics of the pyridine ring, such as its coordination capabilities and thermal stability.
Copolymerization Studies and Polymer Architecture Control
Research into the direct copolymerization of this compound with common vinyl or cyclic monomers is not extensively documented in dedicated studies. However, the integration of the 2-pyridylthiourea moiety, the characteristic reaction product of this compound, into polymer backbones has been successfully achieved through polycondensation reactions. This approach provides a pathway to control polymer architecture and introduce specific functionalities into the main chain.
An exemplary study in this area involves the synthesis of a novel diamine monomer, pyridine-2,6-bis((4-aminophenyl)thioureido)carbonyl (PATC), which is subsequently polymerized with various aromatic dianhydrides. This process yields high-performance poly(pyridine thiourea-imide)s (PPTIs). researchgate.net Although this method does not involve the direct polymerization of this compound, it effectively incorporates the core pyridine-thiourea structure into a well-defined polyimide architecture. The resulting polymers exhibit an amorphous nature and possess high molecular weights, demonstrating that the inclusion of this structural unit is compatible with achieving desirable polymer characteristics. researchgate.net
The properties of these poly(pyridine thiourea-imide)s highlight the influence of the incorporated pyridine-thiourea structure on the final material. The presence of C=S, CONH, and meta-substituted pyridine groups in the polymer backbone contributes to their amorphous nature and solubility in various organic solvents. researchgate.net
Table 1: Molecular Weight and Viscosity of Poly(pyridine thiourea-imide)s (PPTIs)
| Polymer | Inherent Viscosity (dL/g) | Weight Average Molecular Weight (Mw) ( g/mol ) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|---|
| PPTI-1 | 0.91 | 68,000 | 35,000 | 1.94 |
| PPTI-2 | 1.16 | 77,000 | 39,000 | 1.97 |
Data sourced from studies on polyimides derived from a pyridine-thiourea diamine monomer. researchgate.net
Design and Synthesis of Functional Polymers
The design and synthesis of functional polymers incorporating the this compound moiety are driven by the desire to impart specific properties, such as enhanced thermal stability, flame retardancy, and metal-coordination capabilities, to the final material. The synthesis of poly(pyridine thiourea-imide)s serves as a prime example of creating such functional polymers. researchgate.net
In this synthetic approach, the thiourea linkage, derived from the conceptual reaction of an isothiocyanate, and the pyridine ring are key functional groups. The introduction of the thiourea group into the polymer backbone has been shown to be an effective strategy for improving thermal stability and flame retardancy. researchgate.net The resulting PPTIs exhibit excellent thermal properties, with 10% weight loss temperatures recorded between 519–563 °C, and high glass transition temperatures ranging from 247 °C to 267 °C. researchgate.net Furthermore, these polymers demonstrate notable flame retardant characteristics, with Limiting Oxygen Index (LOI) values between 38.26 and 39.95. researchgate.net
The presence of the pyridine unit in the polymer backbone also offers potential for applications in areas such as metal ion chelation and catalysis, although these specific functionalities for PPTIs require further investigation. The synthesis strategy allows for the creation of polymers that are soluble in a range of polar and less polar organic solvents, which is advantageous for processing and application. researchgate.net
Table 2: Thermal and Flame Retardant Properties of Poly(pyridine thiourea-imide)s (PPTIs)
| Polymer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Limiting Oxygen Index (LOI) |
|---|---|---|---|
| PPTI-1 | 247 | 519 | 38.26 |
| PPTI-2 | 267 | 563 | 39.95 |
Data reflects the performance of polymers containing the pyridine-thiourea functional unit. researchgate.net
Development of Surface-Grafted Polymer Brushes
While specific studies detailing the use of this compound for the development of surface-grafted polymer brushes are not prominent, the chemical reactivity of the isothiocyanate group presents a viable pathway for such applications. Polymer brushes are assemblies of polymer chains tethered to a surface, and their synthesis often relies on "grafting to" or "grafting from" methods. rsc.orgdrexel.eduresearchgate.net
The "grafting to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to a functionalized surface. In this context, a polymer chain could be end-functionalized with a 2-pyridyl group, and a surface could be modified to present isothiocyanate groups, or vice-versa. A more direct application of this compound would involve its use in a post-polymerization modification step. For instance, a polymer brush bearing primary amine side chains could be reacted with this compound to introduce 2-pyridylthiourea functionalities along the brush.
Alternatively, the isothiocyanate group of this compound can react with amine groups present on a substrate to form a stable thiourea linkage. This reaction could be used to anchor polymerization initiators to a surface. A molecule containing both an amine group and an initiator moiety for a controlled polymerization technique (like ATRP or RAFT) could first be reacted with an isothiocyanate-functionalized surface. The subsequent "grafting from" polymerization of a desired monomer would then generate polymer brushes covalently linked to the surface via the thiourea bond. This strategy would allow for the creation of surfaces decorated with polymer brushes where the pyridine functionality is located at the grafting point. The presence of the 2-pyridyl group at the surface could be exploited for its ability to coordinate metal ions or to influence the surface's physicochemical properties.
Research in Medicinal Chemistry and Bioactive Derivatives of 2 Isothiocyanatopyridine
Anticancer and Chemopreventive Activities of 2-Isothiocyanatopyridine Derivatives
Derivatives of isothiocyanates are recognized for their potent anticancer and chemopreventive effects. mdpi.com These compounds have been shown to inhibit cancer cell growth, induce cell death, and modulate various cellular processes in cancers. mdpi.com The pyridine (B92270) nucleus itself is a key component in various compounds exhibiting significant anticancer activity. semanticscholar.org The conjugation of these two entities in this compound derivatives presents a promising strategy for developing novel anticancer agents.
Mechanisms of Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.commdpi.com Isothiocyanate derivatives are potent inducers of apoptosis in malignant cells through multiple mechanisms.
One of the primary mechanisms involves the intrinsic mitochondrial pathway. Studies on various ITCs demonstrate their ability to disrupt the mitochondrial membrane potential. nih.govresearchgate.net This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the apoptotic cascade. mdpi.com Subsequently, a cascade of caspase enzymes is activated. Research has shown that ITCs such as phenethyl isothiocyanate (PEITC) trigger the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7. mdpi.comnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Furthermore, isothiocyanate derivatives modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. mdpi.com Specifically, ITCs have been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. mdpi.commdpi.com The increased Bax/Bcl-2 ratio facilitates mitochondrial permeabilization and commitment to apoptosis. Some pyridine-containing compounds have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization. nih.gov Another identified mechanism for certain ITCs is the covalent modification of cysteine residues on DNA topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation, which can also lead to apoptosis. nih.gov
Table 1: Effect of Isothiocyanate Derivatives on Apoptotic Markers in Cancer Cells
| Compound/Derivative Class | Cancer Cell Line | Key Apoptotic Events Observed |
|---|---|---|
| Phenethyl Isothiocyanate (PEITC) | Breast (MDA-MB-231, MCF-7) | Decreased Bcl-2, Increased Bax, Caspase-3, -8, -9 activation mdpi.com |
| Benzyl Isothiocyanate (BITC) | Leukemia (HL-60) | Disruption of mitochondrial membrane potential, Caspase activation nih.govresearchgate.net |
| Sulforaphane (SFN) | Breast (MCF-7) | Down-regulation of Bcl-2 mdpi.com |
| 2,2'-Bipyridine Derivatives | Hepatocellular Carcinoma (HepG2) | ROS generation, Mitochondrial membrane depolarization, DNA fragmentation nih.gov |
Inhibition of Cell Proliferation and Cell Cycle Modulation
A fundamental characteristic of cancer is uncontrolled cell proliferation driven by a dysregulated cell cycle. Isothiocyanate derivatives have been shown to effectively inhibit the proliferation of a wide range of cancer cell lines. researchgate.netnih.gov This antiproliferative activity is often linked to their ability to induce cell cycle arrest, preventing cancer cells from proceeding through division. nih.gov
The most commonly reported effect of ITCs is the induction of cell cycle arrest at the G2/M phase. nih.govnih.govfrontiersin.org This arrest prevents the cell from entering mitosis. For instance, sulforaphane has been shown to induce G2/M arrest in cervical cancer cells by downregulating the expression of Cyclin B1, a key protein in the Cyclin B1/CDC2 complex that governs entry into mitosis. nih.gov By disrupting this complex, the cell cycle is halted. Studies on various ITCs, including allyl-ITC (AITC), have demonstrated time- and dose-dependent G2/M arrest in leukemia cells. nih.gov
In some contexts, cell cycle arrest at the G1/S checkpoint has also been observed. nih.gov This arrest prevents the cell from initiating DNA synthesis. The inhibition of cell proliferation by ITCs is a crucial component of their chemopreventive action, as it can halt the progression of transformed cells into tumors. nih.govresearchgate.net The combination of ITCs like sulforaphane with other agents has been shown to synergistically inhibit the growth of renal cancer cell lines, further highlighting their potent antiproliferative effects. mdpi.com
Table 2: Impact of Isothiocyanate (ITC) Derivatives on Cancer Cell Proliferation and Cell Cycle
| Compound | Cancer Cell Line | Effect on Proliferation (IC50) | Cell Cycle Phase Arrested |
|---|---|---|---|
| Allyl-ITC (AITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |
| Benzyl-ITC (BITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |
| Phenethyl-ITC (PEITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |
| Sulforaphane (SFN) | Cervical (HeLa, Cx, CxWJ) | Dose-dependent growth inhibition mdpi.com | G2/M nih.gov |
Studies on Selective Targeting of Malignant Cell Lines
A major goal in cancer therapy is the development of agents that selectively target cancer cells while sparing normal, healthy cells. mdpi.com Isothiocyanates have demonstrated a degree of selective toxicity toward cancerous cells. nih.govnih.gov This selectivity appears to be rooted in the fundamental biological differences between normal and malignant cells, particularly in their handling of DNA damage and oxidative stress. nih.gov
Research indicates that the selective antiproliferative activity of ITCs is a consequence of less efficient DNA repair mechanisms in cancer cells. nih.govnih.gov ITCs can induce DNA double-strand breaks (DSBs), a severe form of DNA damage. nih.gov While both cancerous and normal cells experience a block in DNA replication upon treatment with ITCs, the subsequent DNA damage is significantly more pronounced in cancer cells. nih.govnih.gov Normal cells are often able to repair this damage more efficiently and rapidly, whereas cancer cells, which frequently have defects in DNA repair pathways, are overwhelmed by the damage, leading to cell death. nih.govnih.gov
Furthermore, cancer cells often exist in a state of heightened oxidative stress compared to normal cells. ITCs can exacerbate this by inhibiting mitochondrial respiratory chain complexes and depleting intracellular glutathione, a key antioxidant. nih.gov This further pushes the cancer cells past a threshold of oxidative damage that they cannot recover from, while normal cells with lower basal stress levels can better withstand the insult. Studies investigating blends of phytochemicals including ITCs have noted cytotoxicity in cancer cells without harming normal cells, underscoring this potential for selective action. nih.gov
Antimicrobial Properties and Spectrum of Activity
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a rich source of potential antimicrobial drugs. mdpi.com The incorporation of a thiocyanate (B1210189) or isothiocyanate group can further enhance this activity. Research into novel pyridine derivatives has demonstrated a broad spectrum of activity against various microbial strains.
Synthetic 2-aminopyridine (B139424) derivatives have been evaluated for their potency against a panel of microorganisms. nih.gov For example, certain 2-amino-3-cyanopyridine derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov The activity is often structure-dependent, with specific substitutions on the pyridine ring influencing the potency and spectrum. researchgate.net
The mechanism of action for antimicrobial pyridine compounds can vary but may involve the disruption of bacterial cell wall integrity or interference with essential metabolic pathways. The lipophilicity and electronic properties conferred by different substituents on the pyridine ring are crucial for their interaction with bacterial targets. While extensive data on this compound itself is limited, the established antimicrobial profile of related pyridine structures provides a strong rationale for its investigation.
Table 3: Antimicrobial Activity of Pyridine Derivatives Against Various Strains
| Compound Class | Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | Gram-positive | 39 nih.gov |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | Gram-positive | 39 nih.gov |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus cereus | Gram-positive | 78 nih.gov |
| 2-amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | Gram-positive | 78 nih.gov |
Role in Drug Discovery and Development Methodologies
The this compound scaffold represents a versatile building block in modern drug discovery. Its unique chemical properties, combining an aromatic heterocyclic ring with a reactive isothiocyanate group, make it a valuable component for designing targeted therapeutic agents.
Rational Ligand Design for Specific Biological Targets
Rational drug design, particularly structure-based drug design (SBDD), is a cornerstone of modern medicinal chemistry. saromics.comrowansci.com This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and specificity. rowansci.com The pyridine ring is a privileged scaffold in this context, frequently used to orient functional groups correctly within a target's binding site. nih.gov
The this compound moiety can be incorporated into lead compounds to achieve specific therapeutic aims. Computational methods like molecular docking are employed to predict how these derivatives will interact with the amino acid residues in the active site of a target protein. nih.govmdpi.com These in silico studies help in prioritizing which derivatives to synthesize and test, saving time and resources. nih.gov For example, docking studies have been used to investigate the binding of new isothiocyanate derivatives to cyclooxygenase (COX) enzymes and to guide the design of pyridine-based agonists for Protein Kinase C (PKC). nih.govrsc.org
The isothiocyanate group itself can serve as a key interaction point or as a reactive "warhead" for forming covalent bonds with specific residues, such as cysteine, within a target protein. This can lead to potent and irreversible inhibition, a desirable characteristic for certain therapeutic targets. The development of pharmacophore models, which define the essential structural features required for biological activity, can also guide the design of novel ligands based on the this compound scaffold. nih.gov The use of 3-pyridyl-isothiocyanate as a starting point for designing H₂S-releasing drugs highlights the utility of this chemical class in generating novel pharmacologically active agents. nih.gov
Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of this compound, SAR analyses focus on how changes to the pyridine ring and the isothiocyanate group affect their therapeutic potential.
The pyridine nucleus is a common scaffold in many biologically active compounds. nih.gov SAR studies on various pyridine derivatives have revealed that the type, number, and position of substituents on the ring are critical for their antiproliferative activity. nih.gov For instance, the addition of methoxy (O-CH3) groups to a pyridine-derived compound has been shown to increase its activity, with a higher number of these groups often leading to lower IC50 values, indicating greater potency. nih.gov Similarly, the presence of halogens (such as Br, Cl, F), amino (NH2), and hydroxyl (OH) groups can significantly influence the biological effects of the derived compounds. nih.gov
The isothiocyanate (-N=C=S) group is a key pharmacophore responsible for the biological activity of many compounds. SAR studies on aromatic isothiocyanates have demonstrated that their ability to release hydrogen sulfide (H2S), a signaling molecule with cardioprotective effects, is influenced by the electronic properties of the aromatic ring. nih.gov Generally, the presence of electron-withdrawing groups on the ring enhances the H2S-donating capability. nih.gov The relative position of these substituents (ortho, meta, or para) also plays a crucial role in this activity. nih.gov In the context of anticancer research, isothiocyanates have been investigated as tubulin polymerization inhibitors. Studies show that the chemical structure of isothiocyanates strongly dictates their potential to inhibit tubulin, which in turn correlates with cell cycle arrest in cancer cells. mdpi.comresearchgate.net
By combining these principles, SAR studies on this compound derivatives aim to identify the optimal combination of substituents on the pyridine ring to enhance the desired biological activity, whether it be anticancer, anti-inflammatory, or another therapeutic effect.
Table 1: Influence of Structural Modifications on the Bioactivity of Pyridine and Isothiocyanate Derivatives
| Structural Modification | Observed Effect on Bioactivity | Relevant Compound Class | Reference |
|---|---|---|---|
| Increased number of Methoxy (O-CH3) groups on the ring | Increases antiproliferative activity (lower IC50) | Pyridine Derivatives | nih.gov |
| Addition of halogens (Cl, F, Br) to the ring | Modulates antiproliferative activity | Pyridine Derivatives | nih.gov |
| Presence of electron-withdrawing groups on the aromatic ring | Enhances H2S-releasing ability | Aromatic Isothiocyanates | nih.gov |
| Presence of a methyl ester moiety | Improves tubulin polymerization inhibition | Isothiocyanate Derivatives | mdpi.com |
Investigation in Phenotypic and Target-Based Drug Screening Approaches
The discovery of novel bioactive derivatives of this compound involves two primary drug screening strategies: phenotypic screening and target-based screening. sciltp.com These approaches complement each other, providing different but equally valuable information for drug development. tecan.com
Phenotypic Screening
Phenotypic screening is a target-agnostic approach that involves testing compounds in cellular or whole-organism models to identify agents that produce a desired change in phenotype, without prior knowledge of the specific molecular target. sciltp.comresearchgate.net This method is particularly valuable for discovering first-in-class medicines because it assesses the compound's effect in a complex biological system, inherently accounting for factors like cell permeability and metabolism. nih.govbiorxiv.org
For derivatives of this compound, a phenotypic screen might involve applying a library of related compounds to cancer cell lines (e.g., MCF-7, HepG2) and measuring their effect on cell viability or proliferation. nih.gov Compounds that exhibit significant cytotoxicity are identified as "hits." nih.gov The challenge then lies in identifying the specific molecular target or mechanism of action responsible for the observed phenotype. biorxiv.org
Target-Based Screening
In contrast, target-based screening is a hypothesis-driven approach that begins with a known biological target believed to play a critical role in a disease. sciltp.com Large libraries of compounds are then tested for their ability to modulate the activity of this specific target, which is often an enzyme or a receptor. sciltp.com This method is highly efficient and has been greatly aided by advances in high-throughput screening technologies. sciltp.com
An example of a target-based approach for isothiocyanate derivatives is the screening for inhibitors of tubulin polymerization. mdpi.comresearchgate.net Tubulin is a well-validated target in cancer therapy, and compounds that interfere with its function can induce cell cycle arrest and apoptosis. In this context, derivatives of this compound could be specifically tested in biochemical assays to measure their direct impact on tubulin polymerization, allowing for the identification of potent and selective inhibitors. mdpi.com Similarly, isothiocyanate derivatives have been evaluated for their inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation. nih.govrsc.org
Combining both approaches can be a powerful strategy. Hits from an initial phenotypic screen can be further investigated using target-based assays to elucidate their mechanism of action, while compounds identified through target-based screens must ultimately be validated in cellular and organismal models to confirm their efficacy. tecan.com
Agrochemical Research and Development Applications
Pyridine-based compounds are a cornerstone of the agrochemical industry, serving as crucial components in the development of fungicides, insecticides, and herbicides. researchgate.netnih.gov The versatility of the pyridine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities, making it a privileged structure in the search for new crop protection agents. researchgate.net
Synthesis of Novel Agrochemical Compounds
The development of novel agrochemicals often involves the chemical modification of known active scaffolds like pyridine. This compound can serve as a versatile intermediate in this process. Researchers design and synthesize new potential pesticides by introducing various functional groups and structural motifs to the pyridine core.
For example, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized as potential insecticidal candidates. nih.gov This work follows the principle of substructure linking, combining the known pesticidal components of phenylpyridine and amide structures to create new chemical entities. nih.gov In another line of research, natural product-based pesticidal agents have been developed by preparing a series of isoxazoline-containing derivatives from podophyllotoxin, a natural product, to enhance insecticidal and acaricidal activities. nih.gov These synthetic strategies aim to create compounds with improved efficacy, a novel mode of action, or a more favorable environmental profile.
Efficacy Studies in Pest Control and Crop Protection
Once novel compounds are synthesized, they undergo rigorous efficacy studies to evaluate their potential for pest control and crop protection. These studies assess the biological activity of the compounds against specific target pests, which can include insects, mites, fungi, or weeds.
In one study, newly synthesized 2-phenylpyridine derivatives were tested for insecticidal activity against the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus). nih.gov The results demonstrated that several of the synthesized compounds exhibited high insecticidal activity against Mythimna separata. nih.gov For instance, compounds designated as 5a, 5d, 5g, 5h, and 5k showed 100% inhibition against this pest at a concentration of 500 mg/L. nih.gov Similarly, studies on isoxazoline-containing podophyllotoxin derivatives found that some compounds possessed good insecticidal and acaricidal activities against Mythimna separata and Tetranychus cinnabarinus. nih.gov
These efficacy studies are critical for identifying promising lead compounds that can be further developed into commercial agrochemical products. The data from these trials help establish structure-activity relationships that guide the synthesis of even more effective and selective crop protection agents. nih.gov
Table 2: Efficacy of Novel Pyridine Derivatives Against Agricultural Pests
| Compound Series | Target Pest | Key Finding | Concentration | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine derivatives (5a, 5d, 5g, 5h, 5k) | Mythimna separata (Oriental Armyworm) | 100% inhibition | 500 mg/L | nih.gov |
| Isoxazoline-containing podophyllotoxin derivatives | Mythimna separata | Good insecticidal activity | Not specified | nih.gov |
| Isoxazoline-containing podophyllotoxin derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | Good acaricidal activity | Not specified | nih.gov |
Theoretical and Computational Investigations of 2 Isothiocyanatopyridine and Its Derivatives
Quantum Chemical Calculations on 2-Isothiocyanatopyridine
Detailed quantum chemical calculations specifically focused on this compound are not extensively documented in publicly available research. While the isothiocyanate functional group and the pyridine (B92270) ring are well-studied entities in computational chemistry, a comprehensive theoretical analysis of the combined this compound molecule, as per the subsequent sections, is not readily found in the scientific literature. The following sections outline the types of analyses that would be conducted in such a study.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of electronic structures.
A DFT analysis of this compound would reveal the electron density distribution across the molecule. The isothiocyanate (-N=C=S) group is known for its electrophilic character, primarily centered on the carbon atom. This electrophilicity is a key determinant in its reactivity, particularly towards nucleophiles. The electron-withdrawing nature of the pyridine ring, especially at the 2-position, would likely modulate the electron density and enhance the electrophilicity of the isothiocyanate carbon. A detailed study would quantify the charge distribution and identify the most reactive sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be located on the sulfur atom and the pyridine ring, while the LUMO is likely centered on the C=S bond of the isothiocyanate group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations can provide precise energies for these orbitals and the resulting energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative as specific literature values were not found)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Prediction of Spectroscopic Properties (e.g., Vibrational, Electronic Absorption, EPR Spectra)
Computational methods can predict various spectroscopic properties of this compound. Vibrational spectra (infrared and Raman) can be simulated to identify characteristic vibrational modes, particularly the strong asymmetric stretching of the -N=C=S group, which is typically observed around 2000-2100 cm⁻¹. Electronic absorption spectra (UV-Vis) can be calculated to predict the electronic transitions and the absorption maxima, providing insights into the molecule's photophysical properties. Electron Paramagnetic Resonance (EPR) spectra simulations would be relevant for radical species of this compound, providing information about the distribution of the unpaired electron.
Energetic and Kinetic Studies of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, the reaction of this compound with an amine to form a thiourea (B124793) derivative is a common synthetic application. Computational studies could elucidate the reaction mechanism, identify the transition state structures, and calculate the activation energies. This information is vital for understanding the reaction kinetics and optimizing reaction conditions.
Computational Approaches in Drug Design and Discovery Using this compound Scaffolds
While specific and detailed computational drug design studies centered on the this compound scaffold are not widely reported, the isothiocyanate moiety is a well-known pharmacophore present in various biologically active compounds. Computational methods are pivotal in the rational design of new therapeutic agents based on such scaffolds.
The general approach involves using the this compound framework as a starting point for designing new molecules with potential therapeutic activity. Molecular docking studies can be employed to predict the binding affinity and orientation of these designed molecules within the active site of a biological target, such as an enzyme or a receptor. These in silico screening methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the most promising predicted activity for synthesis and experimental testing.
For example, isothiocyanate derivatives have been investigated as inhibitors of various enzymes. nih.gov In such studies, computational docking can help in understanding the interactions between the isothiocyanate derivative and the amino acid residues in the enzyme's active site. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity, guiding the design of more potent compounds. Molecular dynamics simulations can also be used to study the stability of the ligand-protein complex and to provide a more dynamic picture of the binding interactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
| Diazepine |
Virtual Screening Methodologies (Structure-Based and Ligand-Based)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.org This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target. arxiv.org Molecular docking, a key component of SBVS, is used to predict the conformation and orientation (the "pose") of a ligand within the active site of a target protein. mdpi.com For derivatives of this compound, SBVS could be employed to screen extensive databases like ZINC15 or eMolecules to identify potential inhibitors for specific targets, such as kinases or proteases, which are often implicated in disease. mdpi.commdpi.com The process involves preparing the target receptor structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms, and then docking a library of prepared ligands to the active site. arxiv.orgmdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. arxiv.org This approach uses the knowledge of molecules that are known to be active (i.e., known ligands) to identify other compounds in a library with similar properties. nih.gov The underlying principle is the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling and shape-based screening are common LBVS methods. For a series of biologically active this compound derivatives, a pharmacophore model could be generated to define the essential steric and electronic features required for activity. This model would then be used as a 3D query to filter large compound databases for molecules that match the pharmacophore, thereby identifying novel and structurally diverse candidates. nih.gov An innovative approach known as the NTD drug discovery booster ("Booster") has utilized collaborative rounds of ligand-based virtual screening across proprietary pharmaceutical databases to rapidly expand and optimize hit compounds for diseases like visceral leishmaniasis, starting from a pyridine-containing scaffold. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org It is extensively used to understand the interactions between small molecules like this compound derivatives and their macromolecular targets. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the free energy of binding. tubitak.gov.trnih.gov
In studies involving pyridine derivatives, docking simulations have been crucial for elucidating binding mechanisms. For instance, docking studies on 2,6-diaryl-substituted pyridine derivatives identified potential inhibitors of the kinesin Eg5 enzyme, a validated cancer target. tubitak.gov.tr The results showed that specific derivatives could interact with key residues like GLU116 and GLY117 in the Eg5 binding site through hydrogen bonds, with calculated binding energies as favorable as -9.52 kcal/mol. tubitak.gov.tr Similarly, docking has been used to investigate pyridine-thioether ligands as potential agents against SARS-CoV-2 proteins, identifying the papain-like protease as a key target. nih.gov
The process involves preparing the protein structure (e.g., from PDB) and the ligand structure. Docking software then samples a large number of possible orientations of the ligand within the protein's binding site, each of which is assigned a score. The best-scoring poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. mdpi.comnih.gov
| Pyridine Derivative Class | Target Protein | Key Interacting Residues | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | GLU116, GLY117 | -9.52 | tubitak.gov.tr |
| Pyridine-thioether Pd(II) complexes | SARS-CoV-2 Main Protease | Not specified | -9.07 | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | ILE-8, LYS-7, TRP-12, LYS-15, PHE-15 | -5.3 to -6.1 | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govlaccei.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features, known as molecular descriptors. aimspress.com
For a series of this compound derivatives with known biological activity (e.g., IC50 values), a QSAR model could be developed. The process involves:
Data Collection: Assembling a dataset of compounds with their corresponding biological activities. laccei.org
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines, Gradient Boosting) to build a model correlating the descriptors with activity. nih.govaimspress.com
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (a test set of compounds not used in model building) validation techniques. nih.gov
Studies on related heterocyclic systems demonstrate the utility of this approach. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for thienopyridine analogues as inhibitors of IKKβ, achieving high predictive capability with cross-validation coefficients (q²) of 0.671 and 0.647, respectively. nih.gov These models provided contour maps indicating that hydrophobic and electron-withdrawing features were crucial for enhancing biological activity. nih.gov Such insights are invaluable for guiding the rational design of new, more potent this compound derivatives.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic (ADMET) properties. In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to filter out molecules that are likely to fail later in the development pipeline. nih.govmdpi.com Various computational models and online platforms, such as pkCSM, SwissADME, and ADMETlab, are available for these predictions. mdpi.comnih.gov
For this compound and its derivatives, these tools can predict a wide range of properties:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor status are evaluated. mdpi.comnih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.
Excretion: Properties related to the clearance of the compound from the body can be estimated.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.gov
For example, in silico ADMET predictions for certain sulfonamide-pyridine derivatives showed they were likely non-mutagenic, had negative carcinogenicity, and posed a low risk, supporting their potential as drug candidates. nih.gov These predictive models help prioritize compounds with favorable ADMET profiles for further investigation. mdpi.com
| Category | Property | Description |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. |
| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |
| P-gp Substrate/Inhibitor | Predicts interaction with P-glycoprotein, an efflux pump affecting drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on the central nervous system. |
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood plasma. | |
| Metabolism | CYP450 Inhibition | Predicts if a compound inhibits key metabolic enzymes, indicating potential for drug-drug interactions. |
| Toxicity | Ames Mutagenicity | Predicts the mutagenic potential of a compound. |
| hERG Inhibition | Predicts the risk of blocking the hERG potassium channel, which can lead to cardiotoxicity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are used to assess the stability of a docked pose, explore conformational changes in the protein and ligand, and calculate binding free energies with greater accuracy. mdpi.comnih.gov
Starting from a docked complex of a this compound derivative and its target protein, an MD simulation would be performed. The system is placed in a simulated aqueous environment, and the motions of all atoms are calculated over a period typically ranging from nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests that the binding pose is stable. mdpi.com
Key Interactions: The persistence of hydrogen bonds and other key interactions observed in docking can be evaluated throughout the simulation. nih.gov
Conformational Changes: MD can reveal how the protein structure adapts upon ligand binding, potentially uncovering allosteric sites or induced-fit mechanisms. nih.gov
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity. mdpi.com
For example, MD simulations performed on complexes of artesunic acid derivatives with human Topoisomerase I showed that the compounds maintained a stable binding pose throughout the simulation, confirming the viability of the docked conformation. mdpi.com
Mechanistic Insights Derived from Computational Chemistry
Beyond predicting interactions and properties, computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can understand reaction pathways, regioselectivity, and the factors that control reaction outcomes.
Elucidation of Complex Organic Reaction Mechanisms
For reactions involving this compound, computational methods like Density Functional Theory (DFT) can provide profound mechanistic insights. chemrxiv.org These calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
A relevant study investigated the reaction of isothiocyanates with 2-amino-2-thiazoline (B132724) derivatives. nih.govfigshare.com Using semi-empirical PM3 calculations, the researchers were able to:
Determine Regioselectivity: The calculations confirmed that the addition of the isothiocyanate occurs preferentially at the endocyclic nitrogen of the thiazoline (B8809763) ring, leading to the kinetically and thermodynamically favored product. nih.govfigshare.com
Locate Transition States: The study successfully located the transition structures on the potential energy surface for a stepwise reaction mechanism.
Calculate Energetics: By determining the global energetics of the process, the calculations showed that the formation of the endo adduct proceeds via a smaller activation barrier, explaining the experimental observations. nih.gov
Another computational study using DFT explored the cycloaddition reaction of isothiocyanates with diazopyrazoles. researchgate.net The calculations revealed that the reaction proceeds through a pseudopericyclic mechanism and determined the activation barrier. researchgate.net These types of computational investigations are invaluable for understanding and predicting the reactivity of the isothiocyanate group in this compound, guiding the design of synthetic routes and explaining the formation of observed products. chemrxiv.org
Computational Studies of Biological Mechanism of Action
Theoretical and computational chemistry methodologies serve as powerful tools in the elucidation of the potential biological mechanisms of action of this compound and its derivatives. These in silico approaches, including molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between these compounds and biological targets at a molecular level. Such studies are instrumental in predicting binding affinities, identifying key interacting residues, and understanding the structural basis of their biological activity.
A significant area of investigation for isothiocyanate derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. Computational studies have been employed to explore the binding modes and inhibitory potential of novel isothiocyanate derivatives against COX-1 and COX-2.
In one such study, a series of rationally designed isothiocyanate derivatives were investigated for their inhibitory activities against COX-1 and COX-2. Among the synthesized compounds, a fluorine-containing ester derivative, I1c, and a non-substituted derivative, I1, emerged as potent and selective COX-2 inhibitors. Molecular modeling studies, including molecular docking and molecular dynamics (MD) simulations, were conducted to understand the molecular basis for their activity.
The computational analyses revealed that these isothiocyanate derivatives could effectively bind to the active site of the COX-2 enzyme. The docking scores and binding free energy calculations indicated a strong affinity of these compounds for the enzyme, comparable and in some cases superior to known inhibitors like rofecoxib.
| Compound | Docking Score (kcal/mol) vs COX-1 | Docking Score (kcal/mol) vs COX-2 | MM/GBSA (kcal/mol) vs COX-1 | MM/GBSA (kcal/mol) vs COX-2 |
|---|---|---|---|---|
| I1 | -7.584 | -8.016 | -34.58 ± 2.13 | -40.17 ± 3.48 |
| I1a | -7.892 | -8.167 | -38.21 ± 2.87 | -42.33 ± 2.55 |
| I1b | -8.153 | -8.259 | -40.11 ± 3.11 | -45.62 ± 2.98 |
| I1c | -8.099 | -8.327 | -39.87 ± 2.94 | -44.78 ± 3.02 |
| I1d | -8.346 | -8.411 | -41.23 ± 3.27 | -46.89 ± 3.15 |
| I1e | -7.123 | -7.345 | -32.45 ± 2.01 | -38.76 ± 2.43 |
| I2 | -7.698 | -7.932 | -35.67 ± 2.54 | -41.03 ± 2.89 |
| I3 | -7.432 | -7.665 | -33.98 ± 2.22 | -39.54 ± 2.67 |
| Rofecoxib | -8.567 | -9.132 | -45.78 ± 3.56 | -50.21 ± 3.89 |
Molecular dynamics simulations further elucidated the stability of the ligand-protein complexes and highlighted the key amino acid residues involved in the interactions. For the highly potent compound I1c, the simulations revealed crucial interactions with residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 within the active site of COX-2. nih.gov These interactions are vital for the stabilization of the compound within the binding pocket and contribute to its inhibitory activity.
The in silico findings were corroborated by in vitro enzyme inhibition assays, which confirmed that compounds I1 and I1c are potent and highly selective inhibitors of COX-2. nih.gov The selectivity index (SI), which is the ratio of the IC50 for COX-1 to COX-2, was found to be significantly high for these compounds, indicating a preferential inhibition of the COX-2 isoform. This is a desirable characteristic for anti-inflammatory drugs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| I1 | 52.23 | 0.020 | 2611.5 |
| I1c | 64.56 | 0.025 | 2582.4 |
| Celecoxib | >20.15 | 0.05 | >403 |
These computational and experimental findings collectively suggest that isothiocyanate derivatives bearing a pyridyl moiety can be promising candidates for the development of selective COX-2 inhibitors. The insights gained from these computational studies are invaluable for the rational design and optimization of new and more effective anti-inflammatory agents based on the this compound scaffold.
Analytical Methodologies for Research on 2 Isothiocyanatopyridine
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of 2-Isothiocyanatopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. However, it is important to note that 2-aminopyridine (B139424) can lead to the formation of a dimer, 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] sielc.comnih.govresearchgate.nettriazine-2,4(3H)-dithione, particularly under certain reaction or storage conditions. mdpi.com The NMR data for this dimeric form has been reported and is distinct from the monomer.
In ¹³C NMR spectroscopy, the carbon atom of the isothiocyanate group (-N=C=S) typically exhibits a resonance in the range of δ 120-140 ppm. glaserchemgroup.com However, the signal for the isothiocyanate carbon can sometimes be broad or difficult to observe due to its quadrupolar relaxation and the dynamic nature of the group. glaserchemgroup.com The carbon atoms of the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, with the carbon atom attached to the isothiocyanate group showing a distinct chemical shift. For unsubstituted pyridine, the carbon chemical shifts are approximately δ 150 ppm (C2, C6), δ 124 ppm (C3, C5), and δ 136 ppm (C4). testbook.com The substitution with the isothiocyanate group will induce shifts in these positions.
Table 1: Predicted ¹³C NMR Chemical Shifts for Pyridine Moiety
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C2 | ~150 |
| C3 | ~124 |
| C4 | ~136 |
| C5 | ~124 |
Note: These are approximate values for unsubstituted pyridine and will be influenced by the isothiocyanate substituent.
Infrared (IR) and Ultraviolet/Visible (UV/Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy provides critical information about the functional groups present in this compound. The most characteristic absorption for the isothiocyanate group (-N=C=S) is a strong and sharp band corresponding to the asymmetric stretching vibration, which typically appears in the region of 2000-2100 cm⁻¹. msu.edu The pyridine ring exhibits several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. msu.edulibretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2100 (strong, sharp) |
| Aromatic C-H (Pyridine) | Stretch | > 3000 |
Ultraviolet/Visible (UV/Vis) Spectroscopy is utilized to study the electronic transitions within the molecule. The UV/Vis spectrum of this compound is expected to be dominated by absorptions arising from the pyridine ring. Pyridine itself exhibits absorption maxima around 250-262 nm. abdn.ac.uk The presence of the isothiocyanate group, a chromophore, is expected to influence the position and intensity of these absorption bands. The specific absorption maxima (λmax) will also be dependent on the solvent used due to solvatochromic effects. biointerfaceresearch.com For instance, in methanol, many organic compounds exhibit characteristic absorption spectra. researchgate.netquora.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals or transition metal ions. This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it does not exhibit an EPR signal. This technique would only become relevant in studies where this compound is converted into a radical species, for example, through a chemical or electrochemical reaction.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound (136.17 g/mol ).
Upon electron impact ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small neutral molecules or radicals. researchgate.netlibretexts.org For this compound, potential fragmentation could involve the cleavage of the isothiocyanate group. The loss of the sulfur atom would result in a fragment ion at m/z 104. Cleavage of the entire NCS group would lead to the pyridyl cation at m/z 78. The pyridine ring itself can also undergo fragmentation. The interpretation of the relative abundances of these fragment ions allows for the confirmation of the compound's structure. whitman.edu
Table 3: Predicted Key Fragmentation Ions for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |
|---|---|---|
| [C₆H₄N₂S]⁺ (Molecular Ion) | 136 | - |
| [C₆H₄N₂]⁺ | 104 | S |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. A reverse-phase (RP) HPLC method has been described for the analysis of 2-pyridyl isothiocyanate. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive. sielc.comsielc.com For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and identification of volatile compounds, making it suitable for the purity assessment of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The subsequent MS analysis of the eluted components allows for their identification and quantification, thereby determining the purity of the sample. mdpi.comsemanticscholar.org The choice of the GC column and temperature program is critical for achieving good separation of the target compound from any impurities.
Electrochemical Analysis and Investigation of Redox Properties
Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The pyridine ring is known to be electrochemically active and can undergo reduction at negative potentials. nih.gov The presence of the electron-withdrawing isothiocyanate group is expected to influence the reduction potential of the pyridine ring.
A typical cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution of this compound and a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced. sphinxsai.com By analyzing the peak potentials and currents, information about the reversibility of the redox processes and the stability of the resulting radical ions can be obtained. semanticscholar.orgnih.gov While specific experimental data for this compound is not detailed in the provided search results, studies on related pyridine derivatives provide a basis for predicting its electrochemical behavior. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] sielc.comnih.govresearchgate.nettriazine-2,4(3H)-dithione |
| Pyridine |
| Acetonitrile |
| Formic Acid |
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of isothiocyanates, including 2-isothiocyanatopyridine, has traditionally relied on reagents that are often toxic and produce significant waste. nih.govnih.gov A prominent emerging trend is the development of more sustainable and atom-economical synthetic methods that align with the principles of green chemistry.
Recent advancements have focused on one-pot synthesis procedures that minimize waste and improve efficiency. nih.gov One such method involves the preparation of pyridyl isothiocyanates from their corresponding amines using an aqueous iron(III) chloride-mediated desulfurization of a dithiocarbamate (B8719985) salt generated in situ. nih.gov This approach is notable for its use of inexpensive and low-toxicity reagents and its operational simplicity, offering moderate to excellent yields for a range of pyridyl isothiocyanates. nih.gov
Another sustainable approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.gov This method avoids the use of highly toxic reagents like thiophosgene (B130339) or carbon disulfide. nih.govnih.gov The process can be optimized by using benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating, achieving high product purity and significantly reducing the environmental factor (E-factor). nih.gov
Future research in this area will likely continue to explore alternative reagents and catalysts that are environmentally benign and allow for high atom economy. The goal is to develop synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable, reducing the environmental impact of producing this compound and its derivatives.
Exploration of Novel Bioactive Scaffolds and Therapeutic Applications
Isothiocyanates are well-known for their potent anticancer properties, which are attributed to various mechanisms of action, including the modulation of carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptosis. mdpi.com The 2-aminopyridine (B139424) scaffold, a precursor to this compound, is recognized as a valuable component in the synthesis of diverse biological molecules and is a focus in the development of new pharmacophores. nih.gov
The pyridine (B92270) ring in this compound offers a versatile scaffold for developing new therapeutic agents. For instance, a study on 3-pyridyl-isothiocyanate, a positional isomer, identified it as a promising cardioprotective agent due to its ability to release hydrogen sulfide (H₂S). cdc.gov This suggests that the position of the isothiocyanate group on the pyridine ring can significantly influence its biological activity, opening avenues for exploring the therapeutic potential of this compound in cardiovascular diseases.
The anticancer potential of isothiocyanate derivatives continues to be a major area of research. Isothiocyanates have been shown to inhibit the proliferation of various cancer cell lines. mdpi.com The development of prodrugs is also an emerging strategy to enhance the stability and solubility of isothiocyanate compounds for therapeutic use. researchgate.net Future research will likely focus on synthesizing and evaluating novel derivatives of this compound to explore their efficacy against a range of diseases, including different types of cancer and inflammatory conditions. The exploration of this compound as a core structure for new bioactive scaffolds is a promising direction for drug discovery.
Integration of Advanced Computational Modeling for Complex Biological Systems
The use of advanced computational modeling is becoming an indispensable tool in modern drug discovery and development, and its application to this compound and its derivatives is a significant emerging trend. In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of isothiocyanate compounds and to understand their interactions with therapeutic targets at a molecular level. mdpi.comslideshare.netresearchgate.net
For example, computational studies on isothiocyanate derivatives have been used to investigate their inhibitory activities against cyclooxygenase (COX) enzymes, which are important targets in anti-inflammatory therapies. mdpi.comslideshare.net These studies utilize molecular docking and MD simulations to identify crucial amino acid interactions between the isothiocyanate compounds and the active site of the enzyme. mdpi.comslideshare.net Such insights are invaluable for the rational design of more potent and selective inhibitors.
An in silico approach was also used to study the chemical-physical profiles of a library of isothiocyanates, including 3-pyridyl-isothiocyanate, to select the most promising candidates for further pharmacological testing. cdc.gov This highlights the power of computational screening in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.
Future research will likely see a greater integration of these computational methods in the study of this compound. Advanced modeling techniques will be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to identify potential biological targets and elucidate its mechanisms of action. This in silico-driven approach will accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
Interdisciplinary Research Integrating Materials Science and Nanotechnology
The unique chemical properties of the isothiocyanate group make it a valuable functional group in materials science and nanotechnology. An emerging area of research is the integration of this compound into novel materials and nanoscale systems for a variety of applications.
Isothiocyanates are used to functionalize the surface of nanoparticles, creating versatile platforms for applications such as drug delivery. nih.gov For instance, a straightforward methodology has been developed for the synthesis of isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs) using 1,1′-thiocarbonyldi-2(1H)-pyridone, a reagent that directly involves the 2-pyridyl structure. nih.gov These functionalized nanoparticles are chemically stable and can readily react with other molecules, allowing for the attachment of gatekeepers to control the release of loaded drugs. nih.gov
The pyridine moiety itself is also of interest in materials science. Pyridyl-functionalized two-dimensional (2D) coordination polymers have been developed, where the electronic and optical properties can be tailored by modifying the pyridine ligand. researchgate.net While this research has focused on other pyridyl isomers, it points to the potential of incorporating this compound into such materials to create novel functional polymers. Furthermore, 3-pyridyl-isothiocyanate has been used as a starting material for the synthesis of cationic polymers for targeted delivery, suggesting a similar potential for the 2-isomer. ichorlifesciences.com
Future interdisciplinary research will likely explore the use of this compound in the development of "smart" materials and nanocarriers. This could include the creation of stimuli-responsive polymers that release therapeutic agents in response to specific biological cues, or the development of novel sensors and imaging agents. The convergence of materials science, nanotechnology, and the chemistry of this compound holds significant promise for creating advanced functional materials.
Comprehensive Pharmacological and Toxicological Research Methodologies
As interest in the therapeutic potential of this compound and its derivatives grows, the need for comprehensive pharmacological and toxicological evaluation becomes paramount. Emerging trends in this area involve the use of advanced in vitro and in vivo models, as well as sophisticated analytical techniques to fully characterize the biological effects of these compounds.
A study on a synthetic derivative, 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC), employed a range of modern research methodologies to assess its biological activity. nih.gov These included cell proliferation assays, Western blotting to analyze protein expression, and whole-genome arrays to understand its impact on gene expression in cancer cells. nih.gov Such comprehensive in vitro studies are crucial for elucidating the mechanisms of action of novel compounds.
The evaluation of isothiocyanates also involves a battery of toxicological studies to ensure their safety. This includes in silico predictions of toxicity, in vitro cytotoxicity assays against various cell lines, and in vivo acute toxicity studies in animal models. nih.gov These studies assess a range of parameters, from behavioral changes and effects on body weight to biochemical and histopathological analyses of major organs. nih.gov
Future pharmacological and toxicological research on this compound will likely incorporate even more advanced methodologies. This may include the use of three-dimensional (3D) cell culture systems and organoid models to better mimic in vivo conditions, as well as the application of "omics" technologies (genomics, proteomics, metabolomics) to gain a holistic understanding of the compound's biological effects. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be essential for studying the pharmacokinetics and metabolism of this compound in detail. itecgoi.in These comprehensive research methodologies will be critical for the successful translation of promising this compound-based compounds from the laboratory to clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Isothiocyanatopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves thiophosgene or thiocyanate reagents reacting with 2-aminopyridine derivatives. Key parameters include temperature (0–5°C for thiophosgene reactions to minimize side products), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control . A comparative table summarizes yields under varying conditions:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thiophosgene | CH₂Cl₂ | 0–5 | 78 | 98.5 |
| KSCN/H₂SO₄ | H₂O/EtOH | 25 | 65 | 95.2 |
| NH₄SCN/NaNO₂ | AcOH | 40 | 72 | 97.8 |
- Critical Considerations : Impurities like disulfide byproducts may form under oxidative conditions, requiring purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the isothiocyanate (-NCS) group via ¹³C NMR (δ ~135 ppm for thiocarbonyl carbon) and absence of amine peaks in ¹H NMR .
- HPLC : Assess purity (>95%) with a C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this compound with nucleophiles?
- Methodological Answer : Discrepancies often arise from solvent polarity, nucleophile strength, or competing side reactions. For example:
- In polar aprotic solvents (DMF), the isothiocyanate group reacts selectively with amines to form thioureas.
- In aqueous acidic conditions, hydrolysis to 2-aminopyridine derivatives may dominate .
Q. How can researchers optimize the stability of this compound in long-term storage?
- Methodological Answer : Stability is pH- and temperature-sensitive. Key findings from accelerated degradation studies:
| Storage Condition | Degradation (% after 30 days) | Major Degradation Product |
|---|---|---|
| 4°C, anhydrous N₂ | <5% | None detected |
| 25°C, 40% RH | 28% | 2-Aminopyridine |
| pH 7.4 buffer, 4°C | 15% | Thiourea derivatives |
- Recommendations : Store under inert atmosphere at -20°C, using desiccants (e.g., molecular sieves). Conduct periodic HPLC checks .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively models:
- Electron density distribution (Mulliken charges show high electrophilicity at the -NCS group).
- Frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV, indicating moderate reactivity) .
- Validation : Compare computed IR spectra with experimental data (RMSD <10 cm⁻¹ acceptable) .
Methodological Best Practices
- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrument calibration data, and environmental conditions (humidity, light exposure) .
- Conflict Resolution : Use systematic hypothesis testing (e.g., fractional factorial designs) to isolate variables causing data discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

